molecular formula C30H31N3O6S B11604058 ethyl 4-[({(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

ethyl 4-[({(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11604058
M. Wt: 561.6 g/mol
InChI Key: UWMCURYTFICJKK-UHFFFAOYSA-N
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Description

This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of ETHYL 4-[(2Z)-3-(4-ETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the thiazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of ethoxyphenyl groups: This step involves the use of ethoxyphenyl derivatives and suitable reagents to attach the ethoxyphenyl groups to the thiazinane ring.

    Formation of the benzoate moiety: This can be done by esterification reactions involving benzoic acid derivatives and appropriate catalysts.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL 4-[(2Z)-3-(4-ETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the ethoxyphenyl or benzoate moieties are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-[(2Z)-3-(4-ETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

    Industry: It can be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2Z)-3-(4-ETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 4-[(2Z)-3-(4-ETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of ETHYL 4-[(2Z)-3-(4-ETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C30H31N3O6S

Molecular Weight

561.6 g/mol

IUPAC Name

ethyl 4-[[3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C30H31N3O6S/c1-4-37-24-15-11-22(12-16-24)32-30-33(23-13-17-25(18-14-23)38-5-2)27(34)19-26(40-30)28(35)31-21-9-7-20(8-10-21)29(36)39-6-3/h7-18,26H,4-6,19H2,1-3H3,(H,31,35)

InChI Key

UWMCURYTFICJKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)OCC)C4=CC=C(C=C4)OCC

Origin of Product

United States

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